molecular formula C5H5ClN2S B2639265 2-((Chloromethyl)thio)pyrimidine CAS No. 19834-93-6; 1989-53-3

2-((Chloromethyl)thio)pyrimidine

Cat. No.: B2639265
CAS No.: 19834-93-6; 1989-53-3
M. Wt: 160.62
InChI Key: RFJFZILWLCPSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Chloromethyl)thio)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with a chloromethylthio (-SCH₂Cl) group. The chlorine atom in the chloromethylthio group facilitates nucleophilic substitution reactions, enabling further derivatization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethylsulfanyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S/c6-4-9-5-7-2-1-3-8-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJFZILWLCPSIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

2-(Chloromethyl)pyrimidine Hydrochloride (CAS 936643-80-0)
  • Structure : Pyrimidine with a chloromethyl (-CH₂Cl) group at position 2, forming a hydrochloride salt.
  • Properties: Yellow crystalline solid, soluble in polar solvents (DMF, DMSO) but less in ethanol. Requires storage under inert gas due to hygroscopicity .
  • Reactivity : The absence of a sulfur atom reduces thiol-mediated reactivity compared to the target compound. The hydrochloride salt enhances solubility in aqueous systems.
  • Applications : Primarily used in pharmaceutical intermediates, e.g., kinase inhibitor synthesis .
2-Methylthio-4-chloropyrimidine
  • Structure : Pyrimidine with methylthio (-SCH₃) and chloro (-Cl) groups at positions 2 and 4, respectively.
  • Properties : Higher stability than chloromethylthio analogs due to the absence of a reactive chlorine.
  • Reactivity : The methylthio group is less electrophilic, limiting nucleophilic substitution but enabling oxidation to sulfoxide or sulfone derivatives .
  • Applications : Intermediate in antiviral and antineoplastic agents .
2-[4-(Chloromethyl)phenyl]pyrimidine (CAS 898289-48-0)
  • Structure : Pyrimidine linked to a chloromethyl-substituted phenyl ring.
  • Properties : Melting point 83–84.5°C; hydrophobic due to the aromatic ring.
  • Reactivity : The chloromethyl group on the phenyl ring undergoes substitution, enabling cross-coupling reactions.
  • Applications : Used in materials science and as a ligand in catalysis .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight Solubility Stability Considerations
2-((Chloromethyl)thio)pyrimidine* C₅H₄ClN₂S 162.62 DMF, DMSO, limited in ethanol Sensitive to moisture, light
2-(Chloromethyl)pyrimidine HCl (936643-80-0) C₅H₅ClN₂·HCl 163.02 Soluble in PBS (pH 7.2), DMF Store under inert gas
2-[4-(Chloromethyl)phenyl]pyrimidine (898289-48-0) C₁₁H₉ClN₂ 204.65 Organic solvents (e.g., THF) Stable at RT; hygroscopic

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